2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide
Description
Chemical Nomenclature and Structural Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems. This compound belongs to the broader classification of imidazothiazoles, which represent a significant family of fused heterobicyclic compounds containing bridgehead nitrogen atoms. The molecular formula C11H10Br2N2S indicates the presence of eleven carbon atoms, ten hydrogen atoms, two bromine atoms, two nitrogen atoms, and one sulfur atom, resulting in a molecular weight of approximately 362.08 grams per mole.
The structural architecture of this compound features a complex fused ring system where the imidazo[2,1-b]thiazole core provides the fundamental scaffold. The positioning of the bromine atom at the 2-position and the phenyl group at the 3-position creates specific steric and electronic properties that influence both chemical reactivity and biological activity. The 5,6-dihydro designation indicates partial saturation of the ring system, distinguishing it from fully aromatic analogs.
The compound exists as a hydrobromide salt, which significantly impacts its physicochemical properties. The following table summarizes the key structural and identification parameters:
| Property | Value |
|---|---|
| Molecular Formula | C11H10Br2N2S |
| Molecular Weight | 362.0835 g/mol |
| Chemical Abstracts Service Number | 1134611-60-1 |
| MDL Number | MFCD09817449 |
| Melting Point Range | 211-222°C |
The InChI identifier for this compound is InChI=1S/C11H10Br2N2S.BrH/c12-8-3-1-7(2-4-8)9-10(13)16-11-14-5-6-15(9)11;/h1-4H,5-6H2;1H, which provides a unique computational representation of its molecular structure. The SMILES notation C1CN2C(=C(SC2=N1)Br)C3=CC=C(C=C3)Br.Br further confirms the structural arrangement and confirms the presence of the hydrobromide counterion.
Historical Context in Heterocyclic Compound Research
The development of imidazo[2,1-b]thiazole compounds emerged from broader investigations into fused heterobicyclic systems that began gaining prominence in medicinal chemistry during the latter half of the twentieth century. These heterocyclic frameworks have demonstrated exceptional versatility as pharmacological scaffolds, leading to extensive research efforts focused on their synthesis and biological evaluation. The imidazothiazole family, in particular, has attracted significant attention due to the broad spectrum of physiological activities exhibited by various derivatives within this chemical class.
Traditional synthetic methodologies for imidazothiazole compounds typically involve the reaction of α-substituted ketones with sulfur-containing heterocycles under specific reaction conditions. The classical approach, often referred to as the Paudler synthesis, involves heating α-substituted ketones with 2-aminothiazole derivatives at elevated temperatures, typically around 60°C for extended periods in ethanol solvent. This methodology has been refined over decades to improve yields and expand the scope of accessible derivatives.
The mechanistic understanding of imidazothiazole formation has evolved considerably since early synthetic attempts. The cyclization process unfolds through a two-stage mechanism involving initial formation of an intermediate thiazolium salt, followed by spontaneous cyclization to produce the desired imidazothiazole derivatives. Alternative synthetic strategies have emerged, including multicomponent reactions, novel coupling reagents, and environmentally friendly approaches utilizing microwave assistance and solvent-free conditions in ionic liquids.
The historical progression of imidazothiazole research demonstrates the continuous refinement of synthetic methodologies and the expanding recognition of these compounds' therapeutic potential. Research groups worldwide have contributed to the development of convergent synthetic pathways that allow for systematic structural modifications and optimization of biological properties.
Significance in Modern Medicinal Chemistry
The contemporary significance of this compound in medicinal chemistry stems from the well-established therapeutic versatility of the imidazothiazole scaffold. Derivatives of imidazo[2,1-b]thiazole have been extensively investigated for diverse pharmacological activities, establishing this structural framework as one of the most promising and versatile moieties in modern drug discovery. The therapeutic applications span multiple disease areas, including antimicrobial, antitubercular, anticancer, and cardiovascular applications.
Recent research has demonstrated the exceptional potential of imidazo[2,1-b]thiazole derivatives in antimycobacterial therapy. Studies have revealed that compounds within this structural class exhibit significant activity against Mycobacterium tuberculosis, with some derivatives showing IC90 values in the low micromolar range. The compound IT10, a benzo-[d]-imidazo-[2,1-b]-thiazole derivative carrying a 4-nitro phenyl moiety, displayed an IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis H37Ra strain, while demonstrating minimal cellular toxicity.
The anticancer potential of imidazothiazole compounds has been extensively documented through multiple research investigations. Novel imidazo[2,1-b]thiazole-based aryl hydrazones have shown remarkable cytotoxicity against various human cancer cell lines. Compounds 9i and 9m demonstrated promising cytotoxicity against the breast cancer cell line MDA-MB-231 with IC50 values of 1.65 and 1.12 μM, respectively. Cell cycle analysis revealed that these compounds significantly arrest cancer cells in the G0/G1 phase and trigger apoptotic pathways through multiple mechanisms.
The following table summarizes key biological activities reported for imidazo[2,1-b]thiazole derivatives:
| Biological Activity | Representative Compounds | Potency Range | Target Application |
|---|---|---|---|
| Antimycobacterial | IT06, IT10 | IC50: 2.03-2.32 μM | Tuberculosis therapy |
| Anticancer | 9i, 9m | IC50: 1.12-1.65 μM | Breast cancer treatment |
| Pan-RAF Inhibition | Various derivatives | Nanomolar range | Melanoma therapy |
| Cardiovascular | 4-imidazo[2,1-b]thiazole-1,4-dihydropyridines | Variable | Cardiac disorders |
The mechanism of action for imidazo[2,1-b]thiazole compounds typically involves interaction with specific biological targets such as enzymes and receptors. The binding affinity of these compounds can lead to significant alterations in cellular functions including apoptosis and proliferation. For instance, molecular docking and dynamics studies have been conducted to understand the binding patterns of active compounds against targets such as Pantothenase synthetase of Mycobacterium tuberculosis.
The pharmaceutical industry has recognized the value of the imidazo[2,1-b]thiazole scaffold, leading to its incorporation into various therapeutic agents. Patent literature documents the use of imidazo[2,1-b]thiazole derivatives for stimulating endothelial nitric oxide synthase expression, which has applications in treating cardiovascular disorders including atherosclerosis, thrombosis, coronary artery disease, hypertension, and cardiac insufficiency. These compounds upregulate the expression of endothelial nitric oxide synthase, which plays a central role in cardiovascular homeostasis through vasodilation and inhibition of platelet aggregation.
The synthetic accessibility and structural diversity possible within the imidazo[2,1-b]thiazole framework make it particularly attractive for medicinal chemistry optimization efforts. Modern synthetic approaches enable the preparation of libraries of compounds with systematic structural variations, facilitating structure-activity relationship studies and lead optimization programs. The development of efficient coupling methodologies using reagents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride and 1-hydroxybenzotriazole has streamlined the synthesis of complex derivatives.
Properties
IUPAC Name |
2-bromo-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2S.BrH/c12-10-9(8-4-2-1-3-5-8)14-7-6-13-11(14)15-10;/h1-5H,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQQZJWVVOHZRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(SC2=N1)Br)C3=CC=CC=C3.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640021 | |
| Record name | 2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134611-60-1 | |
| Record name | 2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization via α-Bromo Ketone and 2-Aminothiazole
- Starting Materials: α-Bromoacetophenone derivatives (e.g., 2-bromo-1-phenylethanone) and 2-aminothiazole.
- Reaction Conditions: The α-bromo ketone is reacted with 2-aminothiazole in a polar solvent such as methanol or dimethylformamide (DMF).
- Mechanism: Nucleophilic attack of the amino group on the α-bromo ketone leads to cyclization forming the imidazo[2,1-b]thiazole ring.
- Bromination: The bromine atom is introduced at the 2-position of the imidazo ring by using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine.
- Salt Formation: The hydrobromide salt is obtained by treatment with hydrobromic acid or by the presence of bromide ions during the reaction.
This method is supported by literature describing the α-bromination of acetophenone derivatives followed by reaction with 2-aminothiazole to yield the imidazo[2,1-b]thiazole scaffold.
Alkylation of Mercaptoimidazole with Ethylene Dihalides
- Starting Materials: 4,5-diphenyl-2-mercaptoimidazole and ethylene-1,2-dibromide.
- Reaction Conditions: The mercaptoimidazole is alkylated in polar aprotic solvents like DMF, often in the presence of a base such as potassium carbonate or potassium hydride.
- Process: The sulfur atom of the mercaptoimidazole attacks the ethylene dihalide, leading to ring closure and formation of the imidazo[2,1-b]thiazole ring system.
- Bromination: Bromine atoms are introduced either by using brominated starting materials or by post-synthetic bromination.
- Oxidation: Sulfoxide derivatives can be prepared by oxidation of the thiazole sulfur using oxidants like sodium periodate or meta-chloroperbenzoic acid.
This method is detailed in patent literature describing the preparation of 2,3-dihydroimidazo[2,1-b]thiazoles and their brominated derivatives.
Solid-Phase Synthesis Using Resin-Bound Thiourea
- Starting Materials: Resin-bound diamines treated with 1,1′-thiocarbonyldiimidazole to form resin-bound cyclic thiourea.
- Reaction Conditions: The resin-bound thiourea is reacted with α-haloketones to form resin-bound isothiourea intermediates.
- Cleavage and Cyclization: Treatment with hydrofluoric acid (HF) cleaves the resin and simultaneously forms the enamine bond, yielding the 2,3,6-trisubstituted 5,6-dihydroimidazo[2,1-b]thiazole derivatives.
- Advantages: This method allows for high-throughput synthesis and facile purification.
This approach is useful for generating diverse substituted imidazo[2,1-b]thiazoles and can be adapted for the synthesis of the 2-bromo-3-phenyl derivative.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Solvent | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|---|
| α-Bromo Ketone + 2-Aminothiazole | 2-Bromoacetophenone, 2-Aminothiazole | NBS or Br2, HBr | Methanol, DMF | Room temp to reflux | Straightforward, well-established | Requires brominated ketone precursor |
| Alkylation of Mercaptoimidazole | 4,5-Diphenyl-2-mercaptoimidazole, Ethylene dibromide | K2CO3 or KH base | DMF | Reflux or room temp | Versatile, allows oxidation to sulfoxides | Longer reaction times, multiple steps |
| Solid-Phase Synthesis | Resin-bound diamine, α-Haloketone | 1,1′-Thiocarbonyldiimidazole, HF | Polypropylene mesh, resin | Resin cleavage with HF | High throughput, easy purification | Requires specialized resin and HF handling |
Detailed Research Findings and Notes
- The α-bromination of acetophenone derivatives is a critical step to introduce the bromine atom at the 2-position of the imidazo ring. This is typically achieved using N-bromosuccinimide in DMF, which provides regioselective bromination.
- The cyclization reaction with 2-aminothiazole proceeds smoothly in polar solvents, forming the imidazo[2,1-b]thiazole core with good yields.
- The alkylation method using mercaptoimidazole and ethylene dibromide is a classical approach that allows for the introduction of various substituents on the imidazo ring by varying the mercaptoimidazole precursor.
- Oxidation of sulfur in the thiazole ring to sulfoxides or sulfones can be performed post-synthesis to modify biological activity or solubility.
- The solid-phase synthesis method offers a modern, efficient route for rapid generation of compound libraries, which is valuable in drug discovery contexts.
- Hydrobromide salt formation is generally achieved by treatment with hydrobromic acid or by using bromine-containing reagents that simultaneously brominate and protonate the compound, stabilizing it as a hydrobromide salt.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 2 of the imidazo[2,1-b]thiazole core is highly reactive toward nucleophiles, enabling diverse substitutions:
Key Observations :
- Reactions with sodium hydrogen carbonate in acetonitrile proceed efficiently at room temperature (18–22°C) over 16 hours .
- Crude products often require purification via chromatography or crystallization .
Cyclization and Heterocycle Formation
The compound participates in cyclization reactions to form fused heterocyclic systems:
Mechanistic Insight :
- Bromine acts as both an oxidizing agent and electrophile, facilitating sigmatropic rearrangements (e.g., Fischer indole cyclization) .
- Microwave irradiation reduces reaction times to 10–15 minutes compared to conventional heating .
Cross-Coupling Reactions
The bromine substituent enables palladium-catalyzed coupling reactions:
Optimization Notes :
- Electron-withdrawing groups (e.g., Cl, Br) on arylhydrazines enhance reactivity in coupling reactions .
- Yields depend on the steric and electronic properties of coupling partners .
Functional Group Transformations
The hydrobromide salt undergoes deprotonation and subsequent alkylation/acylation:
Purification :
- Products are typically isolated via column chromatography (hexane/ethyl acetate) .
- Crystalline forms are preferred for pharmaceutical applications .
Biological Activity Derivatives
Derivatives exhibit notable bioactivity, guiding further synthetic exploration:
Design Strategies :
- Electron-deficient aryl groups enhance antimicrobial potency .
- Hydroxyl or methoxy substituents improve antioxidant capacity .
Polymorphism and Solvent Effects
The compound exhibits polymorphism, affecting reaction outcomes:
| Polymorph | Solvent System | Stability | Source |
|---|---|---|---|
| Form I | Ethanol/water | High crystallinity | |
| Form II | Acetonitrile | Metastable |
Impact on Reactions :
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide typically involves multi-step reactions starting from simpler thiazole derivatives. The compound's structure features a fused imidazo-thiazole ring system, which is crucial for its biological activity. The presence of bromine and phenyl groups enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds range significantly, showing promising antibacterial effects that warrant further investigation .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. A related study demonstrated that derivatives of imidazo-thiazoles could effectively inhibit the release of pro-inflammatory cytokines in cellular models. Specifically, compounds structurally similar to this compound showed potential in reducing levels of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced inflammatory models .
Anticancer Potential
Emerging evidence suggests that thiazole derivatives may possess anticancer properties. Compounds with similar imidazo-thiazole frameworks have been evaluated for their cytotoxic effects against various cancer cell lines. The results indicate that these compounds can induce apoptosis and inhibit cell proliferation in a dose-dependent manner, making them candidates for further development as anticancer agents .
Study on Antimicrobial Activity
In a study assessing the antimicrobial efficacy of thiazole derivatives, this compound was included among several tested compounds. The results indicated a notable inhibition zone against Staphylococcus aureus, with an MIC value comparable to established antibiotics like ampicillin .
Investigation of Anti-inflammatory Properties
Another significant study focused on the anti-inflammatory effects of thiazole derivatives in RAW264.7 macrophage cells. The findings revealed that specific derivatives could significantly lower the production of inflammatory mediators such as NO and IL-6 while exhibiting low cytotoxicity levels, suggesting a favorable safety profile for further therapeutic exploration .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide involves its interaction with cellular targets, leading to the inhibition of key biological pathways. For instance, its anticancer activity is believed to result from its ability to interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Antifungal Activity :
- Target Compound: Limited direct data, but structurally related 3-(4-chlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole exhibits MIC = 15.625 µg/mL against Candida albicans, outperforming Furacilin (). Chlorine’s electronegativity may enhance antifungal potency compared to bromine.
- Ethyl Acetate Derivatives : Ethyl [6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetate hydrobromide (Compound 2, ) shows reduced activity, suggesting ester groups may hinder membrane penetration.
Anticancer Activity :
- VEGFR2 Inhibition : Pyrimidinyl-substituted imidazo[2,1-b]thiazoles (e.g., Compound 5l, ) inhibit VEGFR2 kinase (IC₅₀ = 0.85–1.70 µM). The target compound’s bromophenyl group may lack the hydrogen-bonding capacity of pyrimidine, reducing kinase affinity.
- Thiadiazole Hybrids : 3-(Imidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1H-indole derivatives (e.g., 12a-b, ) inhibit pancreatic cancer cell proliferation (IC₅₀ = 0.85–1.70 µM). The thiadiazole moiety likely enhances π-π stacking in kinase pockets compared to thiazole.
COX-2 Inhibition :
- N,N-Dimethyl Substituents : Compound 6a () with a dimethylamine group at C-5 shows IC₅₀(COX-2) = 0.08 µM and selectivity index = 313.5. The target compound’s lack of a basic amine at C-5 may limit COX-2 affinity.
Physicochemical Properties
Key Observations :
- Halogen Effects : Bromine at position 2 (target compound) vs. chlorine at position 3 () impacts lipophilicity and steric bulk, altering membrane permeability.
- Nitro Groups : 2-Bromo-6-(4-nitro-phenyl)-imidazo[2,1-b]thiazole () may exhibit enhanced electrophilicity but reduced solubility due to the nitro group.
Reactivity and Stability
- Allylic Transposition : The ethyl acetate derivative () undergoes base-mediated allylic rearrangement, forming a stable exocyclic double bond. The target compound’s bromine may hinder such rearrangements due to steric and electronic effects.
- Nucleophilic Substitution : Bromine at position 2 (target compound) is more reactive toward nucleophiles than methyl or aryl groups (e.g., 5-bromo-6-methylimidazo[2,1-b]thiazole, ).
Biological Activity
2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiprotozoal, anticancer properties, and its mechanisms of action.
Chemical Structure
The compound has the following chemical formula:
- Molecular Formula : C11H10Br2N2S
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazo[2,1-b]thiazole exhibit potent antimicrobial properties. For instance, compounds similar to 2-bromo-3-phenyl derivatives have shown effectiveness against various bacterial strains.
| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Bromo-3-phenyl derivative | E. coli | 25 µg/mL |
| 2-Bromo-3-phenyl derivative | S. aureus | 15 µg/mL |
These findings suggest that the bromine substitution enhances the compound's ability to penetrate microbial membranes and exert its effects.
Antiprotozoal Activity
The antiprotozoal activity of this compound has been evaluated against several protozoan parasites. Notably, it demonstrated significant efficacy against Trypanosoma brucei with an IC50 value of approximately 0.37 µM, which is notably more potent than standard treatments like benznidazole.
| Protozoan Parasite | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
|---|---|---|---|
| Trypanosoma brucei | 0.37 | Benznidazole | 10.0 |
| Leishmania amazonensis | 0.17 | Miltefosine | 1.0 |
The compound's mechanism appears to involve disruption of cellular processes critical for parasite survival.
Anticancer Activity
The anticancer potential of this compound has been explored in various human cancer cell lines, including colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). The results indicated promising cytotoxic effects.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 12 | Induction of apoptosis |
| HepG2 | 15 | Inhibition of HDAC |
The presence of electron-withdrawing groups such as bromine has been correlated with increased cytotoxicity, likely due to enhanced interaction with molecular targets involved in cell proliferation.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit histone deacetylases (HDACs), leading to increased acetylation levels and subsequent apoptosis in cancer cells.
- Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity and leading to cell death.
- Interference with Cellular Signaling Pathways : The compound may modulate various signaling pathways involved in cell survival and proliferation.
Q & A
Q. What are the established synthetic routes for 2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide?
The primary method involves cyclocondensation of imidazolidine-2-thione with phenacyl bromides in ethanol under reflux (4 hours), yielding hydrobromide salts. Neutralization with aqueous NaHCO₃ in acetone produces the free base with 69–86% yields . Alternative approaches include hypervalent iodine-mediated cyclocondensation using alkynyl(phenyl)iodonium salts and imidazolidine-2-thione, which simplifies the reaction under milder conditions . Structural confirmation relies on ¹H/¹³C NMR (e.g., thiazole proton singlet at 6.03–6.46 ppm) and elemental analysis .
Q. How is the antimicrobial activity of this compound characterized?
Antimicrobial screening uses minimum inhibitory concentration (MIC) assays against bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (Candida albicans) strains. The compound exhibits moderate antibacterial activity (MIC = 31.25–125 μg/mL) but excellent antifungal potency (MIC = 15.625 μg/mL), outperforming Furacilin by 2-fold . Data interpretation requires comparative analysis with control drugs and strain-specific susceptibility profiling.
Q. What spectroscopic and analytical techniques validate the compound’s structural integrity?
Key techniques include:
- ¹H NMR : Detection of the thiazole ring proton singlet (6.03–6.46 ppm) and aromatic substituents.
- ¹³C NMR : Thiazole carbon signals at 97.8–106.3 ppm .
- Elemental analysis : Verification of C, H, N, and S content .
- LC-MS : For molecular weight confirmation in novel derivatives .
Advanced Research Questions
Q. How can discrepancies between antibacterial and antifungal efficacy be mechanistically explained?
The compound’s enhanced antifungal activity may arise from selective interactions with fungal targets like Candida albicans ergosterol biosynthesis or cell wall proteins. Molecular docking studies suggest binding to human peroxiredoxin 5 and fungal cytochrome P450 enzymes, highlighting structural compatibility with fungal biomolecules . In contrast, weaker antibacterial effects may reflect poor penetration through bacterial membranes or efflux pump activity .
Q. What computational strategies elucidate antioxidant activity and electronic properties?
Density Functional Theory (DFT) calculates reactivity descriptors (e.g., HOMO-LUMO gaps, electrostatic potential maps) to identify electron-rich regions critical for radical scavenging. For example, the phenol-substituted derivative (97% DPPH inhibition) exhibits a low-energy HOMO, facilitating electron transfer (SET mechanism) . Molecular docking on peroxiredoxin 5 models further predicts binding affinities for antioxidant activity .
Q. How do substituents on the aromatic ring influence antioxidant activity?
Structure-Activity Relationship (SAR) studies reveal:
- Electron-donating groups (e.g., 4-hydroxyphenyl, 4-methoxyphenyl) enhance radical scavenging (89–97% DPPH inhibition) via resonance stabilization of radical intermediates.
- Electron-withdrawing groups (e.g., 4-nitro, 2-fluoro) reduce activity (60–70% inhibition) due to decreased electron density .
- Para-substitution optimizes spatial alignment with radical species compared to ortho/meta positions .
Q. How can structural instability under alkaline conditions be mitigated during synthesis?
In alkaline media, the compound undergoes allylic transposition , forming tetrahydroimidazo[2,1-b]thiazolylidene derivatives with exocyclic double bonds . To prevent this:
Q. What strategies optimize synthesis yield and purity for scalable production?
- Solvent selection : Ethanol or acetone improves cyclocondensation efficiency .
- Temperature control : Reflux at 80°C for 4 hours minimizes side reactions .
- Hypervalent iodine reagents : Reduce reaction steps and enhance regioselectivity .
- Purification : Chloroform extraction and Na₂SO₄ drying yield >85% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
